molecular formula C14H12N2O4 B1390528 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid CAS No. 1087659-19-5

3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

Cat. No.: B1390528
CAS No.: 1087659-19-5
M. Wt: 272.26 g/mol
InChI Key: SIYISUPHWCIBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid is an organic compound with the molecular formula C14H12N2O4. It is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is known for its utility in organic synthesis and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid typically involves the reaction of isonicotinic acid derivatives with methoxy and phenylcarbamoyl groups. One common method includes the use of coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to handle large-scale reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid group to an alcohol.

    Substitution: The methoxy and phenylcarbamoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction and metabolic processes, where the compound can modulate the activity of key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid is unique due to the presence of both methoxy and phenylcarbamoyl groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile compound in organic synthesis and research applications.

Properties

IUPAC Name

3-methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-11-8-15-7-10(12(11)14(18)19)13(17)16-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYISUPHWCIBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670135
Record name 3-Methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087659-19-5
Record name 3-Methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid
Reactant of Route 2
3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid
Reactant of Route 3
3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid
Reactant of Route 4
Reactant of Route 4
3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid
Reactant of Route 6
Reactant of Route 6
3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.